

Application Note: 1H and 13C NMR Assignments for Djalonensone

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Djalonensone, also known as Alternariol monomethyl ether, is a mycotoxin produced by fungi of the Alternaria genus. It is a dibenzo-α-pyrone derivative that has garnered interest due to its biological activities. Accurate structural elucidation is paramount for understanding its mechanism of action and for any potential therapeutic development. This application note provides detailed 1H and 13C Nuclear Magnetic Resonance (NMR) assignments for **Djalonensone**, along with the experimental protocol for data acquisition.

Chemical Structure

Figure 1: Chemical Structure of **Djalonensone** (Alternariol monomethyl ether) Image of **Djalonensone** structure would be placed here.

Molecular Formula: C15H12O5

NMR Spectroscopic Data

The 1H and 13C NMR data for **Djalonensone** were acquired in deuterated acetonitrile (MeCN- d_3) and deuterated methanol (MeOD- d_4). The chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the residual solvent signals.

Table 1: 1H and 13C NMR Data for **Djalonensone**



Position	1H Chemical Shift (δ ppm), Multiplicity (J in Hz)	13C Chemical Shift (δ ppm)
1	-	158.1
2	6.78 (d, 1.7)	99.4
3	-	165.7
4	6.72 (d, 1.7)	101.9
4a	-	103.1
6	-	165.0
6a	-	139.7
7	-	159.4
8	6.87 (d, 2.1)	100.1
9	-	165.0
10	7.29 (d, 2.1)	110.2
10a	-	140.0
10b	-	110.2
1-CH ₃	2.78 (s)	25.4
9-OCH₃	3.93 (s)	56.7

Data extracted from a study by Moreira et al. (2013).[1]

Experimental Protocols

Sample Preparation

A sample of **Djalonensone** was dissolved in either deuterated acetonitrile (MeCN-d₃) or deuterated methanol (MeOD-d₄) for NMR analysis.

NMR Data Acquisition



NMR spectra were recorded on a suitable NMR spectrometer. The following parameters were used for data acquisition:

• 1H NMR:

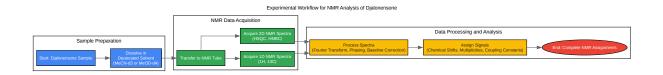
• Spectra were referenced to the residual solvent signal of MeCN-d₃ (δ 1.93 ppm) or MeOD-d₄ (δ 3.31 ppm).

• 13C NMR:

- Spectra were referenced to the solvent signal of MeCN-d₃ (δ 1.39 ppm) or MeOD-d₄ (δ 49.1 ppm).
- Carbon chemical shift values were extracted from Heteronuclear Multiple Bond Correlation
 (HMBC) or Heteronuclear Single Quantum Coherence (HSQC) experiments.

Two-dimensional NMR experiments, including HSQC and HMBC, were performed to establish the correlations between protons and carbons and to aid in the complete assignment of the signals.[1]

Experimental Workflow



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Caption: Workflow for the NMR analysis of **Djalonensone**.



Conclusion

This application note provides a comprehensive summary of the 1H and 13C NMR assignments for **Djalonensone**. The tabulated data and detailed experimental protocol serve as a valuable resource for researchers involved in the analysis, characterization, and development of this and related natural products. The provided workflow diagram offers a clear visual guide to the experimental process.

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References

- 1. Identification of Alternaria alternata Mycotoxins by LC-SPE-NMR and Their Cytotoxic Effects to Soybean (Glycine max) Cell Suspension Culture PMC [pmc.ncbi.nlm.nih.gov]
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